molecular formula C18H14N4OS B13989776 6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine CAS No. 51123-77-4

6-Naphthalen-2-ylsulfinylquinazoline-2,4-diamine

Cat. No.: B13989776
CAS No.: 51123-77-4
M. Wt: 334.4 g/mol
InChI Key: QSWGIUCUSOBPPC-UHFFFAOYSA-N
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Description

2,4-Quinazolinediamine,6-(2-naphthalenylsulfinyl)- is a compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Quinazolinediamine,6-(2-naphthalenylsulfinyl)- can be achieved through several methods. One common approach involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . Other methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . These methods offer various advantages, such as increased reaction rates and improved yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 2,4-Quinazolinediamine,6-(2-naphthalenylsulfinyl)- involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The specific molecular targets and pathways involved may vary depending on the specific application and the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Quinazolinediamine,6-(2-naphthalenylsulfinyl)- include other quinazoline derivatives, such as:

Uniqueness

What sets 2,4-Quinazolinediamine,6-(2-naphthalenylsulfinyl)- apart from other similar compounds is its unique structural feature of having a naphthalenylsulfinyl group at the 6-position.

Properties

CAS No.

51123-77-4

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

6-naphthalen-2-ylsulfinylquinazoline-2,4-diamine

InChI

InChI=1S/C18H14N4OS/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22)

InChI Key

QSWGIUCUSOBPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(N=C4N)N

Origin of Product

United States

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